2,6-Bis(benzyloxy)pyridin-4-amine
Overview
Description
2,6-Bis(benzyloxy)pyridin-4-amine is an organic compound with the molecular formula C19H18N2O2 It is a derivative of pyridine, featuring two benzyloxy groups attached to the 2 and 6 positions of the pyridine ring, and an amino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,6-dihydroxypyridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2 and 6 positions are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base like potassium carbonate.
Amination: The amino group is introduced at the 4 position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
2,6-Bis(benzyloxy)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzyloxy)pyridine: Lacks the amino group at the 4 position.
2,6-Dibenzyloxy-4-nitropyridine: Contains a nitro group instead of an amino group.
2,6-Dibenzyloxy-4-methylpyridine: Features a methyl group at the 4 position.
Uniqueness
2,6-Bis(benzyloxy)pyridin-4-amine is unique due to the presence of both benzyloxy groups and an amino group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,6-bis(phenylmethoxy)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-17-11-18(22-13-15-7-3-1-4-8-15)21-19(12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISGCSSONLOCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=N2)OCC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618419 | |
Record name | 2,6-Bis(benzyloxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23827-19-2 | |
Record name | 2,6-Bis(benzyloxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.